REACTION_CXSMILES
|
[C:1]1(C=CC(O)=CC=1)O.CC1C=C(O)C=CC=1O.CC1C(C)=C(C=CC=1O)O.[CH3:28][C:29]1[C:30]([OH:38])=[C:31]([CH3:37])[C:32]([CH3:36])=[C:33]([CH:35]=1)[OH:34]>[O-2].[O-2].[Mn+4].CO>[CH3:28][C:29]1[C:30]([OH:38])=[C:31]([CH3:37])[C:32]([CH3:36])=[C:33]([OH:34])[C:35]=1[CH3:1] |f:4.5.6|
|
Name
|
|
Quantity
|
0.105 g
|
Type
|
reactant
|
Smiles
|
C1(O)=CC=C(O)C=C1
|
Name
|
|
Quantity
|
1.3 mg
|
Type
|
catalyst
|
Smiles
|
[O-2].[O-2].[Mn+4]
|
Name
|
|
Quantity
|
3.602 g
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(O)=CC=C(O)C=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1=C(O)C=CC(=C1)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC=1C(=C(O)C=CC1O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC=1C(=C(C(=C(O)C1)C)C)O
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
equipped with a manometer)
|
Type
|
CUSTOM
|
Details
|
up to 350° C.
|
Type
|
TEMPERATURE
|
Details
|
the autoclave was quickly cooled
|
Reaction Time |
8 h |
Name
|
|
Type
|
product
|
Smiles
|
CC1=C(C(=C(C(=C1O)C)C)O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |